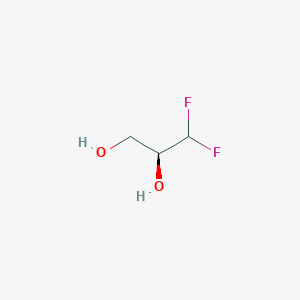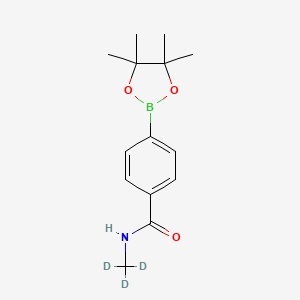
3-(6-Methylpyridin-2-yl)cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Methylpyridin-2-yl)cyclohexanone is an organic compound with the molecular formula C12H15NO. It features a cyclohexanone ring substituted with a 6-methylpyridin-2-yl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Methylpyridin-2-yl)cyclohexanone typically involves the reaction of 6-methylpyridin-2-yl derivatives with cyclohexanone under specific conditions. One common method involves the use of hydrazine hydrate and dimethylacetamide as solvents, followed by cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(6-Methylpyridin-2-yl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridinyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridinyl derivatives.
Applications De Recherche Scientifique
3-(6-Methylpyridin-2-yl)cyclohexanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of novel materials with specific properties
Mécanisme D'action
The mechanism of action of 3-(6-Methylpyridin-2-yl)cyclohexanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The compound may modulate various biochemical pathways, contributing to its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
3-(6-Methylpyridin-2-yl)coumarin: Known for its selective inhibition of cancer-related carbonic anhydrases IX and XII.
2-(6-Methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone: Used in the synthesis of pyrazole-appended quinoline derivatives.
Uniqueness: 3-(6-Methylpyridin-2-yl)cyclohexanone is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its cyclohexanone ring and pyridinyl group make it a versatile intermediate for various synthetic applications.
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
3-(6-methylpyridin-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C12H15NO/c1-9-4-2-7-12(13-9)10-5-3-6-11(14)8-10/h2,4,7,10H,3,5-6,8H2,1H3 |
Clé InChI |
HBVYAVZFOJDPLM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C2CCCC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3AR,7AS)-1-Methyl-3-(pyridin-3-YL)hexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14032711.png)


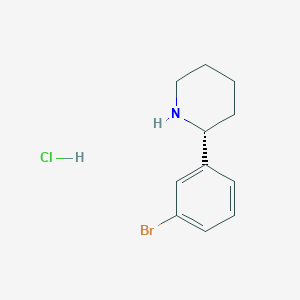



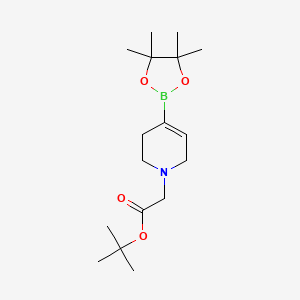
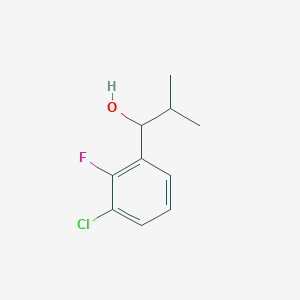
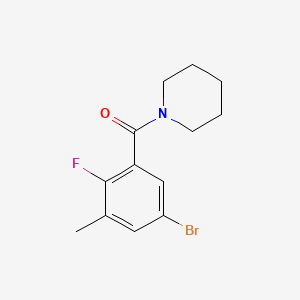
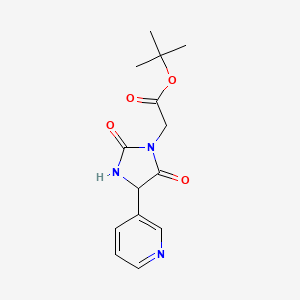
![4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B14032769.png)
